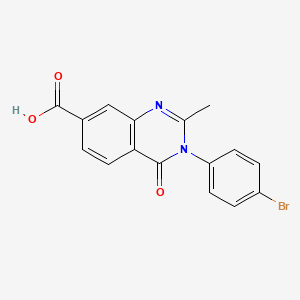

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate

Beschreibung

This compound belongs to the quinazoline family, a bicyclic heterocyclic system featuring two nitrogen atoms at positions 1 and 3 of the fused benzene and pyrimidine rings. The specific derivative discussed here includes:

- A 3,4-dihydro core, indicating partial saturation of the quinazoline ring.

- A 4-bromophenyl substituent at position 3, contributing steric bulk and electronic effects due to the bromine atom.

- A methyl group at position 2 and a 4-oxo (keto) group at position 2.

- A hydrate form, suggesting enhanced solubility compared to anhydrous forms.

Eigenschaften

CAS-Nummer |

74101-57-8 |

|---|---|

Molekularformel |

C16H11BrN2O3 |

Molekulargewicht |

359.17 g/mol |

IUPAC-Name |

3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |

InChI |

InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22) |

InChI-Schlüssel |

PZFNWJRIDUIPNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.

Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The carboxylic acid at position 7 is a primary site for derivatization:

Esterification

-

Example : Reaction with methanol and sulfuric acid converts the acid to its methyl ester.

| Reaction Component | Details |

|---|---|

| Substrate | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid |

| Reagent | Methanol, H<sub>2</sub>SO<sub>4</sub> |

| Product | Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate |

Amidation

-

Potential reaction with amines (e.g., NH<sub>3</sub> or substituted amines) under coupling agents like EDC/HOBt to form amides.

Reactivity of the 4-Bromophenyl Group

The bromine atom on the phenyl ring enables:

Nucleophilic Aromatic Substitution (NAS)

-

Example : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives.

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C.

-

Buchwald-Hartwig Amination

-

Introduction of amines via palladium catalysis.

Lactam Ring Reactivity

The 4-oxo-3,4-dihydroquinazoline core may undergo:

Reduction

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) to form tetrahydroquinazoline derivatives.

Alkylation/Electrophilic Substitution

-

Reactivity at nitrogen or oxygen positions under basic/acidic conditions.

Hydrate-Specific Stability

-

The hydrate form may lose water under heating (>100°C) or vacuum, reverting to the anhydrous form.

-

Hygroscopicity : Likely due to polar carboxylic acid and lactam groups.

Documented Experimental Protocols

While direct data for this compound is limited, analogous reactions include:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Esterification | H<sub>2</sub>SO<sub>4</sub>/MeOH, 60°C, 11h | 86% | |

| Bromide Coupling | Pd catalysis, aryl boronic acid | N/A |

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Heterocyclic Systems

A. Benzoxazine Derivatives (BM1, BM2, BM3)

- Structure : These compounds (e.g., BM1: 3,4-dihydro-3-(2’-hydroxyethylene)-6-ethyl-2H-benzoxazine) feature a benzoxazine core, which contains one oxygen and one nitrogen atom in a six-membered ring, contrasting with the two nitrogen atoms in quinazolines .

- Substituents: BM2 and BM3 have ethyl or methoxy groups at position 6, compared to the 4-bromophenyl group in the target compound.

B. Hexahydroquinoline Carboxylate

- Structure: The compound "methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate" () shares a partially saturated heterocyclic core but with a quinoline backbone (one nitrogen atom) instead of quinazoline .

- Substituents :

- A methylsulfanylphenyl group at position 4, offering sulfur-mediated hydrophobic interactions.

- 3,4-dimethoxyphenyl at position 7, enhancing electron-donating properties.

- A methyl ester instead of a carboxylic acid hydrate, reducing polarity.

- Implications: The carboxylic acid hydrate in the target compound likely increases aqueous solubility, whereas the methyl ester in the hexahydroquinoline derivative improves membrane permeability.

Physicochemical and Functional Properties

| Property | Target Quinazoline Hydrate | Benzoxazine (BM1–BM3) | Hexahydroquinoline Carboxylate |

|---|---|---|---|

| Core Structure | 3,4-Dihydroquinazoline | Benzoxazine | Hexahydroquinoline |

| Key Substituents | 4-Bromophenyl, 2-methyl, 4-oxo | Hydroxyethylene, ethyl/methoxy | Methylsulfanylphenyl, dimethoxyphenyl |

| Solubility | Enhanced (hydrate form) | Moderate (polar hydroxyethylene) | Low (methyl ester, hydrophobic S) |

| Electronic Effects | Electron-withdrawing (Br, keto) | Electron-donating (methoxy) | Mixed (S-alkyl, methoxy) |

| Potential Applications | Kinase inhibition, antimicrobials | Polymer precursors, bioactivity | Anticancer, enzyme modulation |

Biologische Aktivität

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate (CAS No. 3057635) is a heterocyclic compound belonging to the quinazoline family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 365.17 g/mol. The structure features a quinazoline core with a bromophenyl substituent, which is significant for its biological properties.

The biological activity of 7-quinazolinecarboxylic acid derivatives often involves their interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. For instance, compounds in this class have been shown to inhibit various kinases, leading to effects such as:

- Anticancer Activity : Inhibition of Aurora A kinase has been linked to cell cycle arrest and apoptosis in cancer cells. The presence of halogen substituents (like bromine) enhances the inhibitory potency against these kinases .

- Antimicrobial Properties : Quinazoline derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Aurora A Kinase Inhibition :

- Antibacterial Evaluation :

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by various structural features:

- Substituents on the Phenyl Ring : Halogen substitutions (e.g., bromine) have been associated with increased potency against target kinases due to enhanced binding interactions.

- Carboxylic Acid Group : Essential for maintaining activity; modifications that mask this group significantly reduce inhibitory effects on kinases .

Q & A

Basic: What synthetic strategies are recommended for preparing 7-quinazolinecarboxylic acid derivatives with brominated aromatic substituents?

Methodological Answer:

A multi-step synthesis approach is typically employed. Begin with the condensation of substituted anilines with brominated benzaldehyde derivatives to form the quinazoline core. For the 4-bromophenyl group, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce bromine at the C3 position . Subsequent oxidation (e.g., using KMnO₄ or H₂O₂) forms the 4-oxo group, followed by carboxylation via carboxylative cyclization under CO₂ pressure. Hydration is achieved through controlled hydrolysis (e.g., NaOH in aqueous ethanol) . Key intermediates should be purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Basic: How can the hydrate form of this compound be reliably characterized?

Methodological Answer:

The hydrate can be confirmed using thermogravimetric analysis (TGA) to detect mass loss corresponding to water release (typically 100–150°C). Pair this with differential scanning calorimetry (DSC) to observe endothermic peaks for dehydration . Solid-state NMR (¹³C CP-MAS) can distinguish between crystalline and bound water. For solution-phase analysis, Karl Fischer titration quantifies water content. FT-IR spectroscopy (O–H stretch at 3200–3600 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) provide structural validation .

Advanced: How can researchers optimize reaction yields when introducing the 4-bromophenyl group?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions (e.g., debromination). Optimize by:

- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki coupling or CuI/1,10-phenanthroline for Ullmann reactions to enhance aryl-bromine bond stability .

- Solvent Choice: Employ DMF or toluene for improved solubility of brominated intermediates.

- Temperature Control: Maintain 80–100°C for coupling reactions to balance kinetics and stability .

- Byproduct Analysis: Monitor reactions via HPLC-MS to identify undesired dehalogenated products. Adjust stoichiometry (1.2–1.5 equiv bromophenyl reagent) to favor product formation .

Advanced: What computational methods predict the biological activity of this compound’s derivatives?

Methodological Answer:

Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets . Molecular docking (AutoDock Vina) against bacterial DNA gyrase (PDB: 1KZN) or kinase domains evaluates binding affinity. Quantitative structure-activity relationship (QSAR) models trained on analogous quinazoline derivatives (e.g., quinolones) predict antibacterial or kinase inhibitory potential . Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based gyrase supercoiling assays).

Basic: What solubility and stability considerations apply to this compound in aqueous buffers?

Methodological Answer:

The hydrate form is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid precipitation. Stability studies (HPLC monitoring) show degradation under strong acidic/basic conditions (pH <3 or >10). Store lyophilized powder at –20°C in desiccated conditions to prevent hydrate ↔ anhydrous phase transitions .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

Discrepancies in ¹H NMR (e.g., unexpected splitting) may arise from dynamic keto-enol tautomerism or hydrate-anhydrous interconversion. Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe signal coalescence. For ¹³C NMR, compare experimental shifts with computed values (GIAO-DFT). If crystal structures are unavailable, use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm the 4-oxo and bromophenyl positions .

Advanced: What strategies mitigate toxicity in derivatives during preclinical development?

Methodological Answer:

Structure-toxicity relationships (STR) can guide modifications:

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-methyl position to reduce CYP450-mediated oxidation .

- Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells to identify toxicophores. Replace the 4-bromophenyl group with less lipophilic substituents (e.g., 4-fluorophenyl) if toxicity is observed .

- Prodrug Design: Mask the carboxylic acid as an ethyl ester to enhance membrane permeability and reduce renal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.